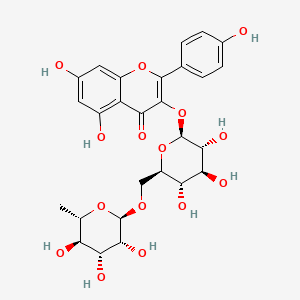![molecular formula C10H12N4O5 B7765576 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7765576.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Übersicht
Beschreibung
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as inosine, is a nucleoside that is formed when hypoxanthine is attached to a ribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond. Inosine is commonly found in transfer RNAs and is essential for proper translation of the genetic code in wobble base pairs. It plays a crucial role in various biological processes, including purine metabolism and the regulation of cellular energy levels .
Wissenschaftliche Forschungsanwendungen
Inosine has a wide range of applications in scientific research:
Chemistry: Inosine is used as a precursor in the synthesis of various nucleoside analogs and as a building block in nucleic acid chemistry.
Biology: Inosine is studied for its role in RNA editing and its involvement in the regulation of gene expression.
Medicine: Inosine has potential therapeutic applications, including neuroprotection and the treatment of spinal cord injuries. It is also being investigated for its role in enhancing immune responses.
Industry: Inosine is used in the production of flavor enhancers and as a nutritional supplement in animal feed.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Inosine interacts with various enzymes, proteins, and other biomolecules. It is a product of the deamination of adenosine . The enzymes adenosine deaminase and purine nucleoside phosphorylase play a significant role in the conversion of adenosine to inosine . These interactions are crucial for the regulation of purine metabolism.
Cellular Effects
Inosine influences various cellular processes. It has been found to play a role in cellular energy metabolism, particularly in the salvage pathway of purine metabolism . It also impacts cell signaling pathways and gene expression. For instance, inosine has been associated with the activation of AMP-activated protein kinase, a key regulator of cellular energy homeostasis .
Molecular Mechanism
At the molecular level, inosine exerts its effects through binding interactions with biomolecules and changes in gene expression. It can bind to adenosine receptors, influencing various physiological processes. Moreover, it can modulate gene expression by acting as a precursor for the synthesis of nucleotides in the purine salvage pathway .
Temporal Effects in Laboratory Settings
The effects of inosine can change over time in laboratory settings. It is stable under physiological conditions, but can be degraded enzymatically into hypoxanthine. Long-term effects of inosine on cellular function have been observed in in vitro studies, showing its role in maintaining cellular energy balance .
Dosage Effects in Animal Models
In animal models, the effects of inosine vary with different dosages. Low doses of inosine have been found to exert protective effects in models of ischemia, while high doses can lead to the accumulation of uric acid, potentially leading to gout .
Metabolic Pathways
Inosine is involved in the purine metabolism pathway. It is produced from adenosine by the action of adenosine deaminase, and can be further degraded into hypoxanthine by purine nucleoside phosphorylase . These reactions involve various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
Inosine is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes, but also interacts with specific transporters, such as nucleoside transporters .
Subcellular Localization
Inosine is predominantly located in the cytoplasm, where it participates in purine metabolism. It can also be found in other compartments such as the nucleus, depending on the cell type and physiological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inosine can be synthesized through several methods. One common method involves the enzymatic conversion of adenosine to inosine using adenosine deaminase. This reaction occurs under mild conditions and is highly specific. Another method involves the chemical synthesis of inosine from hypoxanthine and ribose. This process typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of inosine often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce inosine by manipulating their metabolic pathways. The fermentation broth is then processed to extract and purify inosine, which is subsequently crystallized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Inosine undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and ribose.
Reduction: Inosine can be reduced to form dihydroinosine.
Substitution: Inosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often used in substitution reactions.
Major Products
Oxidation: Hypoxanthine and ribose.
Reduction: Dihydroinosine.
Substitution: Various substituted inosine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Inosine is similar to other nucleosides such as adenosine, guanosine, and cytidine. it is unique in its ability to participate in wobble base pairing, which allows for greater flexibility in the genetic code translation. This property makes inosine particularly important in the context of transfer RNA function .
List of Similar Compounds
- Adenosine
- Guanosine
- Cytidine
- Uridine
Eigenschaften
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



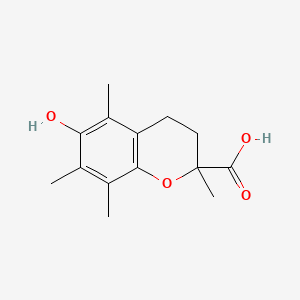
![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)

![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)
![(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7765535.png)
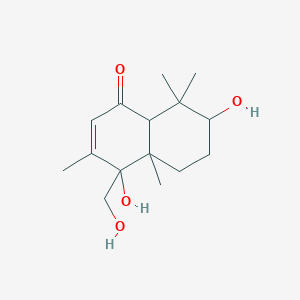
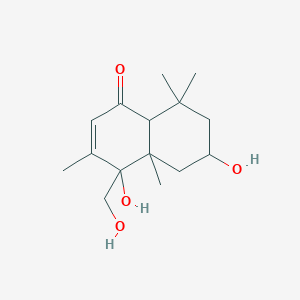
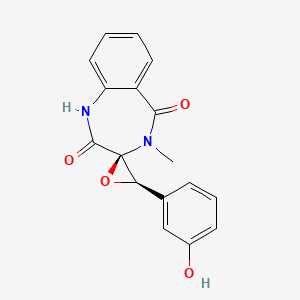

![15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B7765566.png)

